molecular formula C14H23NO4 B1377430 Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate CAS No. 1443980-64-0

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate

Cat. No. B1377430
M. Wt: 269.34 g/mol
InChI Key: HTINMSUVZLMQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate, also known as TBMOC, is a synthetic organic compound that has been extensively studied for its use in a wide range of scientific research applications. TBMOC is a cyclic amine that has a variety of uses in laboratory experiments and has the potential to be used in future research.

Scientific Research Applications

α-Amidoalkylation Reactions

Tert-butyl esters and morpholino derivatives have been successfully α-amidoalkylated using N-benzoylbenzylideneamine. This process highlights the reactivity of such compounds in creating complex structures, with the study also delving into the stereochemical outcomes of the reactions (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis Pathways

Research demonstrates the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into morpholine derivatives, employing a unique electrophile-induced ring closure methodology. This method paves the way for synthesizing diverse morpholine derivatives, further expanding the chemical toolkit available for compound modification and elaboration (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Synthetic Studies on Marine Drugs

The synthesis of 4H-Chromene-2-carboxylic acid ester derivatives showcases the utility of tert-butyl morpholine derivatives in constructing complex molecules with potential applications in studying the structural-activity relationships of natural products. This research not only furthers our understanding of marine drug analogs but also contributes to the broader field of antitumor antibiotic synthesis (Li, Wang, Wang, Luo, & Wu, 2013).

properties

IUPAC Name

tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTINMSUVZLMQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.